

D-(+)-Trehalose-13C12: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-(+)-Trehalose-13C12

Cat. No.: B15555037

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of **D-(+)-Trehalose-13C12**, a non-reducing disaccharide labeled with a stable isotope. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their work. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Isotopic Purity

The isotopic purity of **D-(+)-Trehalose-13C12** is a critical parameter, ensuring accurate and reproducible results in tracer studies and metabolic flux analysis. The primary methods for determining isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers consistently report a high level of isotopic enrichment for this product.

Table 1: Isotopic Purity of **D-(+)-Trehalose-13C12**

Parameter	Specification	Analytical Method
Isotopic Enrichment	≥ 99 atom % ^{13}C	Mass Spectrometry, NMR Spectroscopy
Chemical Purity	$\geq 98\%$	High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds.[1][2] The following protocol outlines a general procedure that can be adapted for **D-(+)-Trehalose- $^{13}\text{C}12$** .

Objective: To quantify the atom percent of ^{13}C in **D-(+)-Trehalose- $^{13}\text{C}12$** .

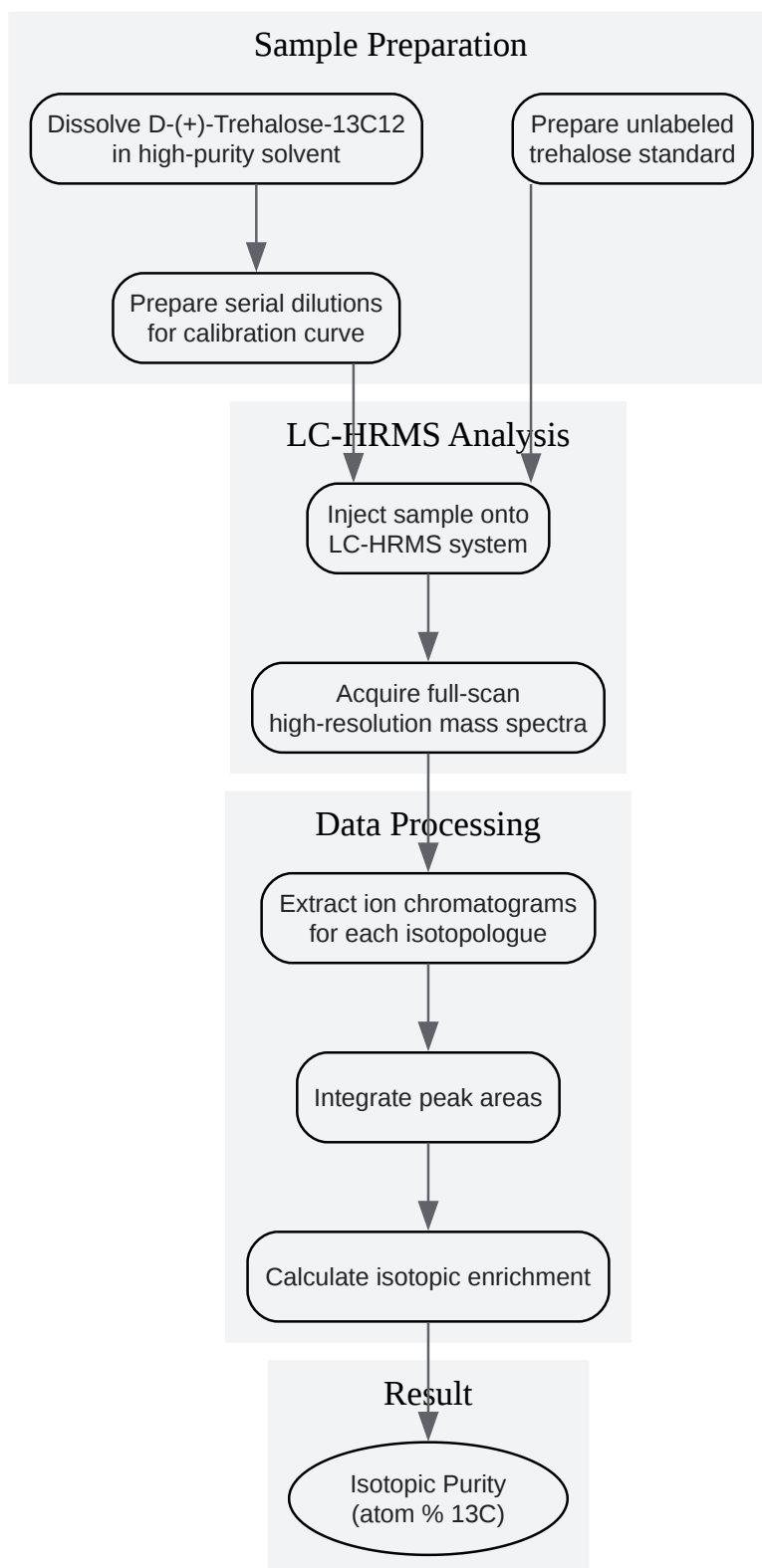
Instrumentation:

- Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **D-(+)-Trehalose- $^{13}\text{C}12$** in a suitable solvent (e.g., high-purity water or methanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to establish a calibration curve.
 - Prepare a sample of unlabeled D-(+)-Trehalose for comparison and to determine the natural isotopic abundance.
- LC-HRMS Analysis:
 - Inject the samples onto the LC-HRMS system. The chromatographic step is used to separate the analyte of interest from any potential impurities.

- Acquire full-scan mass spectra in a high-resolution mode (resolution > 60,000).
- Monitor for the molecular ions corresponding to unlabeled ($[M+H]^+$ or $[M-H]^-$) and fully labeled ($[M+12+H]^+$ or $[M+12-H]^-$) trehalose.
- Data Analysis:
 - Extract the ion chromatograms for each isotopic species.
 - Integrate the peak areas for each isotopologue.
 - Calculate the isotopic enrichment using the following formula: $\text{Isotopic Enrichment (\%)} = (\text{Area of Labeled Isotopologue}) / (\text{Sum of Areas of all Isotopologues}) * 100$
 - Correct for the natural abundance of ^{13}C in the unlabeled standard.



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Workflow for Isotopic Purity Determination by LC-HRMS.

Experimental Protocol: Determination of Isotopic Purity by NMR Spectroscopy

^{13}C NMR spectroscopy provides direct information about the carbon skeleton of a molecule and is an excellent method for confirming the position and extent of isotopic labeling.

Objective: To confirm the uniform ^{13}C labeling of **D-(+)-Trehalose- $^{13}\text{C}12$** .

Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ^{13}C probe.

Procedure:

- Sample Preparation:
 - Dissolve an accurately weighed amount of **D-(+)-Trehalose- $^{13}\text{C}12$** in a suitable deuterated solvent (e.g., D_2O).
 - Add a known amount of an internal standard if quantitative analysis is required.
- NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire a proton-coupled ^{13}C NMR spectrum to observe ^{13}C - ^1H coupling constants.
 - For more detailed analysis, 2D NMR experiments such as ^1H - ^{13}C HSQC can be performed.
- Data Analysis:
 - Compare the ^{13}C spectrum of the labeled compound to that of unlabeled trehalose. The signals in the labeled spectrum will be significantly more intense.
 - The presence of ^{13}C - ^{13}C coupling patterns in the high-resolution ^{13}C spectrum confirms the incorporation of adjacent ^{13}C atoms.

- The integration of the signals can be used to determine the relative enrichment at each carbon position.

Stability

The stability of **D-(+)-Trehalose-13C12** is a crucial factor for its storage, handling, and use in experimental settings. While specific long-term stability studies on the ¹³C-labeled form are not extensively published, the chemical stability is expected to be very similar to that of unlabeled trehalose. Unlabeled trehalose is known to be a highly stable, non-reducing sugar.

Table 2: Stability Profile of D-(+)-Trehalose (Inferred from Unlabeled Compound)

Condition	Observation
Solid State	Stable at ambient temperature when protected from moisture.
Aqueous Solution (pH)	Stable in a pH range of 3.5 to 10. Hydrolysis of the glycosidic bond can occur under strongly acidic conditions (pH < 3).
Temperature	Stable to heat in the solid state and in solution. As a non-reducing sugar, it does not readily undergo Maillard browning reactions.
Light	Not known to be light-sensitive.
Oxidation	Resistant to oxidation due to the absence of a free hemiacetal group.

Experimental Protocol: Long-Term Stability Study

A long-term stability study is designed to evaluate the physical and chemical stability of a substance under defined storage conditions over an extended period.

Objective: To assess the long-term stability of **D-(+)-Trehalose-13C12** under specified storage conditions.

Methodology:

- Protocol Design:
 - Define storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
 - Select appropriate time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
 - Choose a suitable container closure system.
- Testing Parameters:
 - Appearance: Visual inspection for any changes in color or physical form.
 - Assay (Chemical Purity): HPLC analysis to determine the percentage of the active ingredient.
 - Isotopic Purity: Mass spectrometry or NMR to confirm no degradation affecting the isotopic label.
 - Degradation Products: HPLC analysis to identify and quantify any impurities.
 - Water Content: Karl Fischer titration to measure the moisture content.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions. This information is valuable for developing stability-indicating analytical methods.

Objective: To investigate the degradation pathways of **D-(+)-Trehalose-13C12** under various stress conditions.

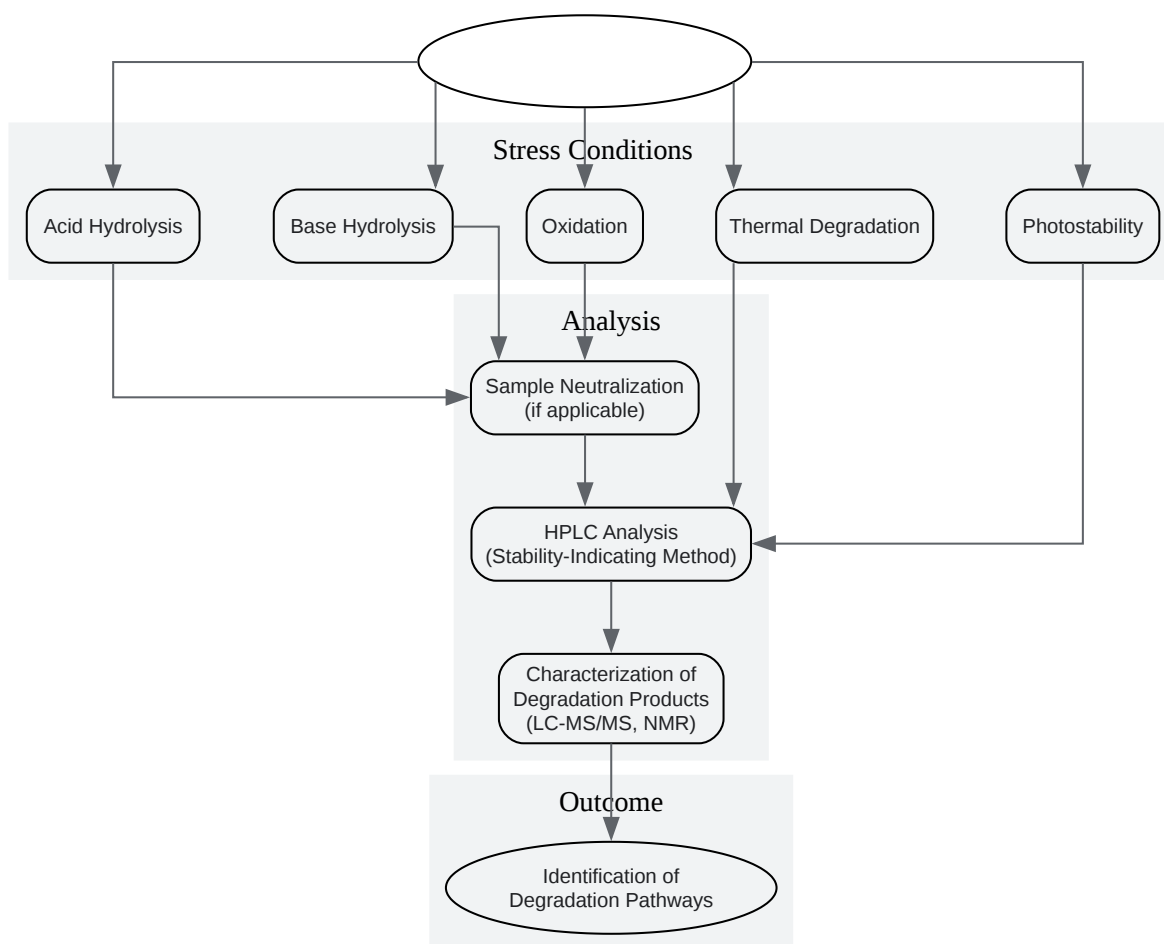
Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.

- Thermal Degradation: 105°C for 48 hours (solid state).
- Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

- Expose samples of **D-(+)-Trehalose-13C12** to the stress conditions outlined above.
- At appropriate time points, withdraw samples and neutralize if necessary.
- Analyze the stressed samples using a stability-indicating HPLC method (e.g., with UV and/or MS detection) to separate the parent compound from any degradation products.
- Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.



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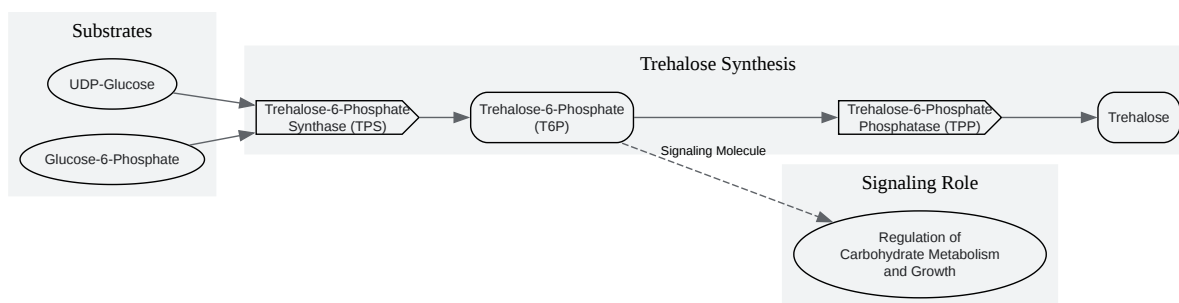
Workflow for a Forced Degradation Study.

Signaling Pathways Involving Trehalose

While the isotopic label in **D-(+)-Trehalose-13C12** is primarily for tracing purposes and does not alter its biological activity, it is relevant to understand the signaling pathways in which trehalose and its metabolites are involved. In many organisms, particularly plants and yeast, the metabolite trehalose-6-phosphate (T6P), rather than trehalose itself, acts as a key signaling

molecule.[3][4][5][6][7] T6P is involved in regulating carbohydrate metabolism and growth in response to sugar availability.[4][7]

The synthesis of trehalose proceeds via a two-step pathway involving the enzymes trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP).[4][7]



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Simplified Trehalose Biosynthesis and Signaling Pathway.

Conclusion

D-(+)-Trehalose-13C12 is a high-purity, stable isotopically labeled compound that is well-suited for a variety of research applications. Its isotopic enrichment is consistently high, and its chemical stability is comparable to that of unlabeled trehalose. The provided experimental protocols offer a framework for the in-house verification of its purity and stability, ensuring the integrity of experimental data. Understanding the role of its metabolite, T6P, in cellular signaling provides a broader context for its application in metabolic research.

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- To cite this document: BenchChem. [D-(+)-Trehalose- $^{13}\text{C}12$: A Technical Guide to Isotopic Purity and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555037#isotopic-purity-and-stability-of-d-trehalose-13c12]

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